2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Catalog No.
S769418
CAS No.
850314-12-4
M.F
C7H10ClNOS
M. Wt
191.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

CAS Number

850314-12-4

Product Name

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

IUPAC Name

2-tert-butyl-5-chloro-1,2-thiazol-3-one

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

InChI

InChI=1S/C7H10ClNOS/c1-7(2,3)9-6(10)4-5(8)11-9/h4H,1-3H3

InChI Key

XVHZFBOFVTZDHG-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C=C(S1)Cl

Canonical SMILES

CC(C)(C)N1C(=O)C=C(S1)Cl
  • Chemical Intermediate

    Due to the presence of the isothiazole ring structure, it is possible that 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one could be a useful intermediate for the synthesis of other biologically active molecules containing the isothiazole scaffold. Isothiazoles are a class of heterocyclic compounds with a wide range of potential applications in medicinal chemistry [].

  • Building Block for Material Science

    The structure of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one also suggests potential applications in material science. The tert-butyl group can provide steric hindrance and the isothiazole ring can participate in various types of chemical bonding, making it a candidate building block for the design of new functional materials [].

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is an organic compound with the molecular formula C7H10ClNOS\text{C}_7\text{H}_{10}\text{Cl}\text{NOS} and a molecular weight of 191.68 g/mol. It is classified as an isothiazolone, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is recognized for its broad-spectrum antimicrobial properties, making it useful in various applications such as preservatives and biocides. Its chemical structure features a tert-butyl group, which enhances its lipophilicity and biological activity .

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of derivatives.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to yield corresponding thiazole derivatives.
  • Oxidation: The isothiazolone moiety can be oxidized to form dioxoisothiazolones, which may exhibit different biological activities .

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one exhibits significant antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Its mechanism of action primarily involves the inhibition of cellular respiration and disruption of cell membrane integrity. This compound has been utilized in formulations for industrial and household products due to its effectiveness as a preservative. Additionally, it has shown potential as an antifungal agent in agricultural applications .

The synthesis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one can be achieved through several methods:

  • Cyclization Reaction: Starting from appropriate thioamide precursors, chlorination followed by cyclization can yield the desired isothiazolone.
  • Chlorination of Thiazole Derivatives: Chlorination of 2-tert-butylthiazole derivatives using chlorine gas or chlorinating agents results in the formation of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one.
  • Synthesis from Dioxoisothiazolone: The compound can also be synthesized from dioxoisothiazolone precursors through selective reduction processes .

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one finds various applications across multiple fields:

  • Biocide and Preservative: Widely used in cosmetics, personal care products, and industrial formulations to prevent microbial growth.
  • Agricultural Chemicals: Employed as a fungicide in agricultural practices to protect crops from fungal infections.
  • Material Preservation: Incorporated into paints, coatings, and polymers to enhance durability against microbial degradation .

Research has indicated that 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one interacts with various biological systems. Studies have focused on its cytotoxicity profiles against different cell lines, assessing its safety for use in consumer products. Additionally, interaction studies with other compounds have revealed synergistic effects that enhance antimicrobial efficacy when combined with other biocides or preservatives .

Several compounds share structural similarities with 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-oneC7H10ClNOSBroad-spectrum antimicrobial activity
2-tert-butyl-5-chloroisothiazoloneC7H10ClNOSSimilar structure; used as a biocide
5-ChloroisothiazoleC4H3ClNOSSmaller structure; used in synthesis
2-MethylisothiazolinoneC4H5NOSKnown for potent antimicrobial properties

The uniqueness of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one lies in its enhanced lipophilicity due to the tert-butyl group, which contributes to its effectiveness as a preservative in various formulations while maintaining a favorable safety profile compared to other similar compounds .

The chlorine substituent at the 5-position of the isothiazolinone ring represents one of the most significant structural modifications affecting biocidal activity. Research has consistently demonstrated that the presence of chlorine in the double bond of the isothiazolinone ring substantially improves the compound's antimicrobial potency [1] [2]. This enhancement is exemplified by the dramatic difference in minimum inhibitory concentration values between methylisothiazolinone and methylchloroisothiazolinone, where the chlorinated analogue exhibits approximately 100-fold greater potency against Schizosaccharomyces pombe (2.6 μg/mL versus 245 μg/mL) and 80-fold greater activity against Escherichia coli (0.5 μg/mL versus 41 μg/mL) [1].
The mechanistic basis for this enhanced activity stems from the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the sulfur atom in the nitrogen-sulfur bond [3] [4]. This electronic effect facilitates nucleophilic attack by cellular thiols, particularly cysteine residues in protein active sites and glutathione molecules. The chlorine substituent enables the formation of highly reactive intermediates, including thio-acyl chloride species, which can interact with a broader range of nucleophiles beyond thiols, including amines and water molecules [1] [5].

Comparative studies have revealed that 5-chloro-2-methyl-4-isothiazolin-3-one can react directly with both ionization states of glutathione at pH 7-10, whereas non-chlorinated analogues such as benzisothiazolinone and methylisothiazolinone require specific pH conditions (pH 8.5) for optimal interaction with the glutamyl-nitrogen of glutathione [5]. This broader pH reactivity profile contributes significantly to the superior antimicrobial performance of chlorinated isothiazolinones across diverse biological systems.

The activity enhancement provided by chlorine substitution extends beyond simple potency increases. The presence of chlorine at the 5-position creates dual nucleophilic attack sites, with the primary site remaining at the sulfur atom and a secondary site at the C-5 position [3]. This dual reactivity pattern distinguishes chlorinated isothiazolinones from their non-chlorinated counterparts, which possess only the sulfur atom as a vulnerable nucleophilic attack site [3].

Steric Effects of tert-Butyl Group on Target Interactions

The tert-butyl group represents a bulky alkyl substituent that significantly influences the three-dimensional structure and biological activity of isothiazolinone compounds through steric effects [6] [7]. The substantial size of the tert-butyl group, with a calculated steric volume of approximately 150 ų, creates considerable steric hindrance that affects both the compound's interaction with biological targets and its diffusion properties within cellular systems [7].

In the context of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, the tert-butyl group at the N-2 position introduces significant steric bulk that can influence the compound's ability to penetrate bacterial cell membranes and reach intracellular targets [6]. This steric hindrance may paradoxically enhance selectivity by preventing non-specific interactions while maintaining high-affinity binding to critical cellular components. The bulky nature of the tert-butyl group can also provide protection against rapid metabolic degradation, as the steric hindrance limits access of metabolic enzymes to the active site [8].

The steric effects of the tert-butyl group extend to its influence on the compound's pharmacokinetic properties. The hydrophobic nature of the tert-butyl group increases the overall lipophilicity of the molecule, which can enhance membrane penetration and cellular uptake [6]. However, this increased lipophilicity must be balanced against potential decreases in aqueous solubility and bioavailability.

Studies on related tert-butyl-substituted bioactive compounds have demonstrated that the steric bulk can create a "shielding effect" that protects sensitive functional groups from unwanted chemical reactions while maintaining the essential biological activity [6]. In the case of isothiazolinones, the tert-butyl group may help preserve the critical nitrogen-sulfur bond from premature hydrolysis or degradation, thereby extending the compound's effective lifetime in biological systems.

The positioning of the tert-butyl group also influences the compound's ability to form critical hydrogen bonds with target proteins. The steric bulk can restrict conformational flexibility, potentially leading to enhanced binding specificity for particular enzyme active sites or cellular receptors [7]. This conformational constraint may contribute to improved selectivity profiles and reduced off-target effects.

Electronic Configuration and Reactivity Patterns

The electronic configuration of isothiazolinone compounds fundamentally determines their biocidal mechanism of action and relative potency. The core reactivity pattern centers on the electron-deficient sulfur atom within the nitrogen-sulfur bond, which serves as the primary electrophilic site for nucleophilic attack by cellular thiols [1] [3] [5]. This electron deficiency arises from the heterocyclic nature of the isothiazolinone ring system, where the sulfur atom participates in both the ring structure and the N-S bond formation.

Quantum chemical calculations have revealed that the highest occupied molecular orbital energies and lowest unoccupied molecular orbital energies play crucial roles in determining the reactivity of isothiazolinone compounds [9]. The energy gap between these frontier orbitals correlates with the compound's ability to participate in electron transfer reactions with biological nucleophiles. Compounds with smaller energy gaps generally exhibit enhanced reactivity toward thiol-containing biomolecules such as glutathione and cysteine residues in proteins [9].

The electronic configuration is significantly influenced by substituent effects, particularly the presence of electron-withdrawing groups such as chlorine. The chlorine substituent at the 5-position creates a more electron-deficient sulfur center, thereby increasing the electrophilicity and facilitating nucleophilic attack [4] [5]. This electronic enhancement explains the superior biocidal activity of chlorinated isothiazolinones compared to their non-chlorinated analogues.

The reactivity pattern follows a well-characterized mechanism involving initial nucleophilic attack by cellular thiols at the electron-deficient sulfur atom, leading to disulfide bond formation and subsequent ring opening [1] [5]. This ring-opening process generates mercaptoacrylamide intermediates that can undergo further reactions, including the formation of highly reactive thio-acyl chloride species in the case of chlorinated derivatives [5]. The ability to form these reactive intermediates represents a key factor in the enhanced antimicrobial potency of chlorinated isothiazolinones.

The electronic properties also determine the pH dependence of the biocidal activity. Compounds with optimized electronic configurations can maintain reactivity across broader pH ranges, as demonstrated by the ability of 5-chloro-2-methyl-4-isothiazolin-3-one to react with both ionization states of glutathione at physiological pH values [5]. This pH-independent reactivity contributes to the compound's effectiveness in diverse biological environments with varying pH conditions.

Comparative Analysis with Analogous Isothiazolinones

A comprehensive comparative analysis reveals distinct structure-activity relationships among isothiazolinone biocides, with biocidal activity following the established order: methylchloroisothiazolinone > octylisothiazolinone ≈ dichlorooctylisothiazolinone > benzisothiazolinone > methylisothiazolinone [1]. This activity ranking directly correlates with the electronic and steric factors discussed in previous sections.

Methylchloroisothiazolinone demonstrates the highest biocidal potency due to the optimal combination of electronic enhancement from the chlorine substituent and minimal steric hindrance from the methyl group. The compound exhibits minimum inhibitory concentrations of 2.6 μg/mL against Schizosaccharomyces pombe and 0.5 μg/mL against Escherichia coli, representing the benchmark for isothiazolinone biocidal activity [1]. The chlorine substitution enables the formation of highly reactive thio-acyl chloride intermediates that can interact with multiple cellular nucleophiles [5].

Octylisothiazolinone and dichlorooctylisothiazolinone exhibit comparable high-level biocidal activity, with minimum inhibitory concentrations below 1 mg/L against fungal species such as Aspergillus niger and Saccharomyces cerevisiae [1]. The octyl chain provides enhanced lipophilicity (LogP = 3.30 for octylisothiazolinone), facilitating membrane penetration and cellular uptake. Dichlorooctylisothiazolinone combines the benefits of dual chlorine substitution with the lipophilic octyl chain, resulting in very high hydrophobicity (LogP = 4.79) and potent biocidal activity [1].

Benzisothiazolinone occupies an intermediate position in the activity ranking, with minimum inhibitory concentrations of 35.5 μg/mL against Schizosaccharomyces pombe and 14.4 μg/mL against Escherichia coli [1]. The benzene ring provides conjugation effects that enhance the electron-deficient nature of the sulfur atom, but the lack of chlorine substitution limits the compound's ability to form highly reactive intermediates. The benzene ring also introduces moderate steric hindrance that can affect cellular penetration and target binding.

Methylisothiazolinone represents the least potent compound in the series, with minimum inhibitory concentrations of 245 μg/mL against Schizosaccharomyces pombe and 41 μg/mL against Escherichia coli [1]. The absence of electron-withdrawing substituents results in reduced electrophilicity of the sulfur atom, limiting the compound's reactivity toward cellular thiols. The hydrophilic nature of the compound (LogP = -0.49) may also restrict its ability to penetrate lipid membranes effectively [1].

The comparative analysis extends to pH-dependent reactivity patterns, where chlorinated compounds demonstrate superior performance across broader pH ranges. Methylchloroisothiazolinone can effectively react with glutathione at pH 7-10, while benzisothiazolinone and methylisothiazolinone require more specific pH conditions (pH 8.5) for optimal activity [5]. This pH versatility contributes to the superior performance of chlorinated isothiazolinones in diverse biological environments.

Toxicity profiles generally parallel the biocidal activity rankings, with methylchloroisothiazolinone and dichlorooctylisothiazolinone showing the highest cytotoxicity alongside their enhanced antimicrobial potency [1]. This relationship underscores the importance of balancing efficacy with safety considerations in the development and application of isothiazolinone biocides.

XLogP3

1.9

Wikipedia

2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one

Dates

Last modified: 08-15-2023

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